![molecular formula C20H24N2O3S2 B7478521 2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7478521.png)
2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, and its potential applications in different fields have been explored.
Mecanismo De Acción
The mechanism of action of 2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves the inhibition of specific enzymes and receptors. It has been found to inhibit the activity of tyrosine kinases, which play a crucial role in cancer cell growth. It also inhibits the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has various biochemical and physiological effects. It has been found to reduce inflammation, inhibit angiogenesis, and induce apoptosis in cancer cells. It also increases the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline in lab experiments is its specificity. It targets specific enzymes and receptors, which makes it a useful tool in studying their functions. However, one of the limitations of using this compound is its potential toxicity. It is essential to use appropriate safety measures while handling this compound.
Direcciones Futuras
There are various future directions for the research on 2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline. Some of the significant areas of research include:
1. Drug Development: This compound has shown promising results in various studies, and there is a need for further research to develop drugs based on this compound.
2. Mechanistic Studies: There is a need for further research to understand the mechanism of action of this compound in detail.
3. Clinical Trials: Clinical trials are essential to determine the safety and efficacy of this compound in humans.
4. Structure-Activity Relationship Studies: Structure-activity relationship studies are necessary to understand the relationship between the structure of this compound and its biological activity.
Conclusion:
In conclusion, 2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has shown promising results in various studies. Its potential applications in different fields have been explored, and there is a need for further research to develop drugs based on this compound. The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Métodos De Síntesis
The synthesis method of 2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been described in various studies. One of the commonly used methods involves the reaction of 4-(4-bromothiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline with azepan-1-ylcarbonyl chloride in the presence of a base. The resulting product is then treated with sodium methoxide to obtain 2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline.
Aplicaciones Científicas De Investigación
2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in various fields. Some of the significant research areas include:
1. Cancer Research: Studies have shown that 2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has anti-cancer properties. It has been found to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer.
2. Neurological Disorders: This compound has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to protect neurons from damage and prevent the formation of amyloid plaques, which are characteristic of Alzheimer's disease.
3. Cardiovascular Diseases: Studies have shown that 2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has cardio-protective properties. It has been found to reduce blood pressure and prevent the formation of blood clots.
Propiedades
IUPAC Name |
azepan-1-yl-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiophen-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c23-20(21-10-5-1-2-6-11-21)18-13-19(26-15-18)27(24,25)22-12-9-16-7-3-4-8-17(16)14-22/h3-4,7-8,13,15H,1-2,5-6,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZPPOLJIYHOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CSC(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Azepane-1-carbonyl)thiophen-2-YL]sulfonyl}-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]-N~1~-(4-methylphenyl)glycinamide](/img/structure/B7478442.png)
![1-[(2-chlorophenyl)methyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7478458.png)
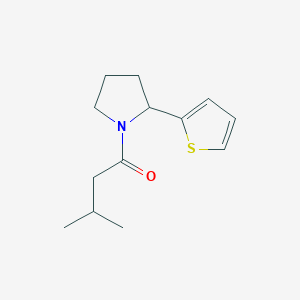
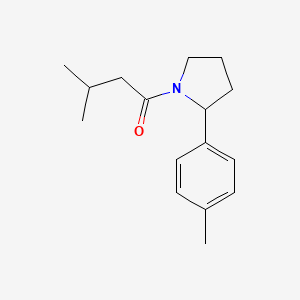
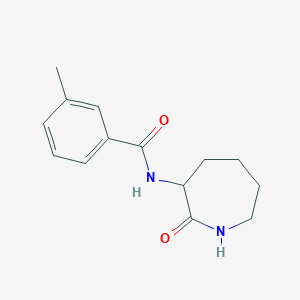
![3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478514.png)
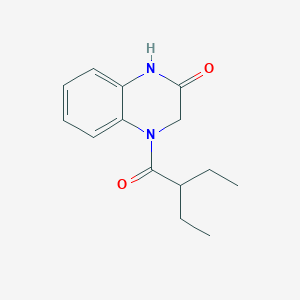
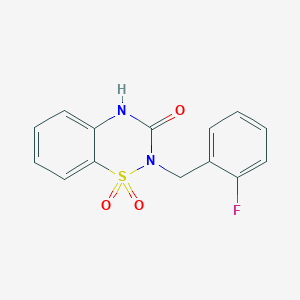
![2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide](/img/structure/B7478532.png)
![(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid](/img/structure/B7478540.png)
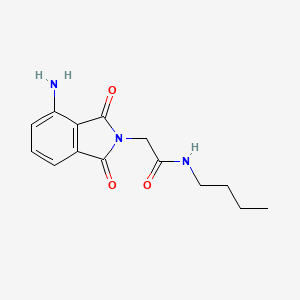
![N-(2-chloro-4-methylphenyl)-2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478551.png)
![(3E)-5-chloro-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7478554.png)
![N-(4-fluorophenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478561.png)